![molecular formula C12H20O3 B12555148 Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol CAS No. 143679-08-7](/img/structure/B12555148.png)
Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a bicyclo[3.1.1]heptane ring system with two methyl groups and a hydroxymethyl group attached. Myrtenol is known for its pleasant balsamic odor, reminiscent of camphor tree bark, and is used in various applications, including fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Myrtenol can be synthesized through several methods. One common approach involves the reduction of Myrtenal, an aldehyde derivative of Myrtenol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
In industrial settings, Myrtenol is often produced via the hydrogenation of Myrtenal using a palladium catalyst. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of Myrtenal to Myrtenol .
Análisis De Reacciones Químicas
Types of Reactions
Myrtenol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, Myrtenal can be reduced to Myrtenol using reducing agents like NaBH4 or LiAlH4.
Substitution: Myrtenol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents under mild conditions.
Reduction: NaBH4, LiAlH4, and hydrogenation with palladium catalysts.
Substitution: Acetic acid for esterification reactions.
Major Products Formed
Oxidation: Myrtenal
Reduction: Myrtenol
Substitution: Myrtenyl acetate
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Myrtenol involves its interaction with various molecular targets and pathways. Myrtenol is known to exert its effects through the modulation of oxidative stress and inflammation pathways. It can scavenge free radicals, thereby reducing oxidative damage to cells. Additionally, Myrtenol has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Myrtenol can be compared with other similar compounds, such as:
Myrtenal: An aldehyde derivative of Myrtenol, which can be reduced to Myrtenol.
Myrtenyl acetate: An ester formed by the esterification of Myrtenol with acetic acid.
Nopol: Another bicyclic alcohol with a similar structure but different functional groups
Myrtenol is unique due to its specific structure and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
143679-08-7 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-7-3-4-8-5-9(7)10(8,2)6-11;1-2(3)4/h3,8-9,11H,4-6H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
LEDQEHVZYDNYPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2CC1C2(C)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



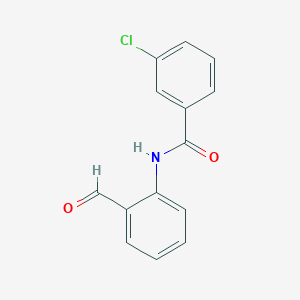
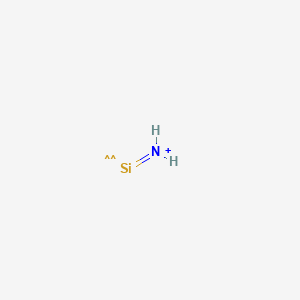
![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
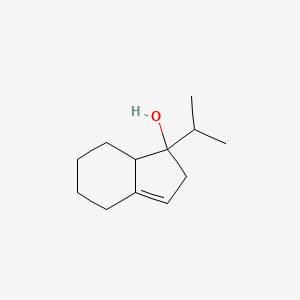
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
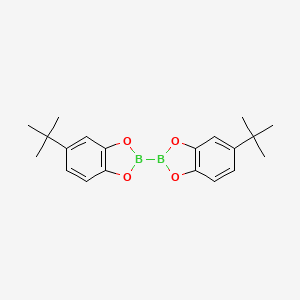
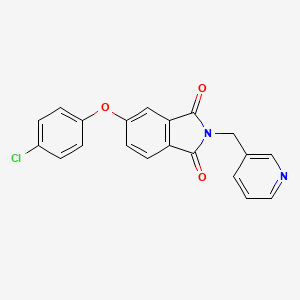

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
